molecular formula C28H25N3O8S B15002511 7-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

7-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B15002511
M. Wt: 563.6 g/mol
InChI Key: VOSIMFQJPDPYNC-UHFFFAOYSA-N
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Description

The compound 7-[({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-4,5,6-trimethoxy-1,3-dihydro-2-benzofuran-1-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a triazole ring, and a benzofuranone core, making it an interesting subject for chemical research and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-4,5,6-trimethoxy-1,3-dihydro-2-benzofuran-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and triazole intermediates, followed by their coupling under specific conditions. Key steps include:

    Formation of the Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Triazole Intermediate: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.

    Coupling Reaction: The benzodioxole and triazole intermediates are coupled using a thiol reagent to introduce the sulfanyl group.

    Final Assembly: The coupled intermediate is then reacted with a benzofuranone derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-4,5,6-trimethoxy-1,3-dihydro-2-benzofuran-1-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-[({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-4,5,6-trimethoxy-1,3-dihydro-2-benzofuran-1-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 7-[({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-4,5,6-trimethoxy-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-[({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-4,5,6-trimethoxy-1,3-dihydro-2-benzofuran-1-one: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of 7-[({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-4,5,6-trimethoxy-1,3-dihydro-2-benzofuran-1-one lies in its combination of these structural features, which may confer unique biological activities and potential therapeutic benefits.

Properties

Molecular Formula

C28H25N3O8S

Molecular Weight

563.6 g/mol

IUPAC Name

7-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4,5,6-trimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C28H25N3O8S/c1-33-24-18-12-37-27(32)23(18)19(25(34-2)26(24)35-3)14-40-28-30-29-22(31(28)16-7-5-4-6-8-16)13-36-17-9-10-20-21(11-17)39-15-38-20/h4-11H,12-15H2,1-3H3

InChI Key

VOSIMFQJPDPYNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1COC2=O)CSC3=NN=C(N3C4=CC=CC=C4)COC5=CC6=C(C=C5)OCO6)OC)OC

Origin of Product

United States

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